Desaminosulfonyl Dorzolamide Hydrochloride
Description
Contextualization within Dorzolamide (B1670892) Hydrochloride Research
Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. It functions by reducing the production of aqueous humor in the eye, thereby lowering intraocular pressure. The synthesis of Dorzolamide Hydrochloride is a complex multi-step process, and like many chemical syntheses, it can result in the formation of structurally similar but unintended molecules, known as related compounds or impurities.
Desaminosulfonyl Dorzolamide Hydrochloride is one such compound. Its structural similarity to the parent drug means it can arise from the intricate synthetic pathways leading to Dorzolamide. The control of such impurities is a fundamental aspect of pharmaceutical development, as their presence, even in minute quantities, can potentially impact the safety and efficacy of the final medicinal product. Consequently, significant research efforts are dedicated to developing analytical methods capable of detecting, identifying, and quantifying these related substances.
The availability of well-characterized reference standards for compounds like this compound is essential for these analytical endeavors. Pharmaceutical manufacturers and regulatory bodies rely on these standards for method development, validation, and routine quality control testing.
Significance of Related Compounds and Impurities in Pharmaceutical Quality and Development
The adage "the dose makes the poison" is a cornerstone of toxicology and pharmacology, and it extends to the impurities present in pharmaceutical preparations. The significance of identifying and controlling related compounds and impurities in drug development cannot be overstated. Regulatory agencies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines concerning the qualification and quantification of impurities in new drug substances and products.
Impurities can be classified based on their origin:
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. This compound falls into this category.
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, inorganic salts, and heavy metals.
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification processes.
The presence of impurities can have several undesirable consequences:
Toxicity: Some impurities may have their own pharmacological or toxicological effects, which could be harmful to the patient.
Reduced Efficacy: Impurities can potentially reduce the therapeutic efficacy of the active pharmaceutical ingredient (API).
Stability Issues: The presence of certain impurities might affect the stability of the drug product, leading to a shorter shelf-life.
Forced degradation studies are a critical component of drug development, where the drug substance is subjected to stress conditions such as heat, light, humidity, acid, and base hydrolysis, and oxidation. daicelpharmastandards.comnih.govoup.com These studies help to identify potential degradation products and establish the degradation pathways of the drug, which is essential for developing stability-indicating analytical methods. nih.gov The ability to separate and quantify known and potential unknown impurities is a key requirement for these methods.
The table below summarizes key information about this compound:
| Chemical Name | (4S,6S)-N-Ethyl-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-amine 7,7-dioxide hydrochloride |
| CAS Number | 897657-77-1 |
| Molecular Formula | C₁₀H₁₆ClNO₂S₂ |
| Role | Related compound/impurity of Dorzolamide Hydrochloride |
| Application | Analytical method development, validation, and quality control |
Overview of Dorzolamide Hydrochloride's Preclinical Mechanism as a Carbonic Anhydrase Inhibitor
To understand the context in which this compound is studied, it is essential to grasp the mechanism of action of the parent compound, Dorzolamide Hydrochloride. Dorzolamide is a highly specific inhibitor of carbonic anhydrase, an enzyme that is abundant in the ciliary processes of the eye.
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which in turn dissociates into bicarbonate and hydrogen ions. This process is crucial for the secretion of aqueous humor, the clear fluid that fills the front part of the eye. The formation of bicarbonate ions is a key step in the production of this fluid.
Dorzolamide's therapeutic effect stems from its ability to block the action of a specific isoenzyme, carbonic anhydrase II (CA-II). By inhibiting CA-II in the ciliary body, dorzolamide slows the formation of bicarbonate ions. This reduction in bicarbonate leads to a decrease in sodium and fluid transport, ultimately resulting in a suppressed rate of aqueous humor secretion. The reduction in aqueous humor production lowers the intraocular pressure, which is a major risk factor for the optic nerve damage characteristic of glaucoma.
Preclinical studies have demonstrated that topically applied dorzolamide effectively penetrates the cornea and reaches the ciliary body to exert its pharmacological effect. Unlike earlier, orally administered carbonic anhydrase inhibitors, topical dorzolamide has a much lower risk of systemic side effects because its action is largely localized to the eye.
The following table details the key enzymes and processes involved in Dorzolamide's mechanism of action:
| Enzyme/Process | Role | Effect of Dorzolamide |
| Carbonic Anhydrase II (CA-II) | Catalyzes the formation of bicarbonate ions in the ciliary body. | Inhibition |
| Aqueous Humor Secretion | Production of fluid in the eye, which maintains intraocular pressure. | Reduction |
| Intraocular Pressure (IOP) | The pressure exerted by the aqueous humor within the eye. | Lowering |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClNO2S2 |
|---|---|
Molecular Weight |
281.8 g/mol |
IUPAC Name |
(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S2.ClH/c1-3-11-9-6-7(2)15(12,13)10-8(9)4-5-14-10;/h4-5,7,9,11H,3,6H2,1-2H3;1H/t7-,9-;/m0./s1 |
InChI Key |
JSYZCOXSKIUEJK-KUSKTZOESA-N |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=CS2)C.Cl |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=CS2)C.Cl |
Origin of Product |
United States |
Advanced Analytical Characterization and Quantification of Desaminosulfonyl Dorzolamide Hydrochloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of pharmaceutical compounds and their related substances. A combination of mass spectrometry, nuclear magnetic resonance, and vibrational and electronic spectroscopy provides a complete picture of the molecular structure and properties of Desaminosulfonyl Dorzolamide (B1670892) Hydrochloride.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For Desaminosulfonyl Dorzolamide Hydrochloride, with the chemical formula C₁₀H₁₇ClN₂O₂S₂, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would provide an experimental mass measurement with high accuracy, usually within a few parts per million (ppm) of the theoretical value. This high degree of accuracy is crucial for confirming the elemental formula and differentiating it from other potential impurities with the same nominal mass.
Fragmentation analysis (MS/MS) in conjunction with HRMS can further illuminate the structure by breaking the molecule into smaller, characteristic fragments. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₇ClN₂O₂S₂ |
| Theoretical Monoisotopic Mass | 280.0525 |
| Theoretical [M+H]⁺ | 281.0603 |
| Mass Accuracy (ppm) | < 5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D) for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. A suite of NMR experiments, including ¹H, ¹³C, and two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for the definitive characterization of this compound.
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the ethyl group, the methyl group, and the protons on the thiophene (B33073) and thiopyran rings.
¹³C NMR: This provides information on the different types of carbon atoms in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | 1.1 - 1.3 | Triplet |
| CH₂ (ethyl) | 2.8 - 3.0 | Quartet |
| CH₃ (ring) | 1.4 - 1.6 | Doublet |
| Ring Protons | 3.0 - 4.5, 6.8 - 7.2 | Multiplets |
| NH | Variable | Broad Singlet |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Polymorph Discrimination
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. These techniques are also sensitive to the solid-state form of the compound, making them valuable for the identification and discrimination of different polymorphs.
Table 3: Key Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| S=O Stretch (sulfone) | 1300 - 1350 and 1120 - 1160 |
| C=C Stretch (aromatic) | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The UV-Vis spectrum of this compound is expected to show a maximum absorption wavelength (λmax) characteristic of its thienothiopyran core. This property is extensively used for the quantitative analysis of the compound, particularly in conjunction with chromatographic techniques. A typical λmax for dorzolamide and its related substances is observed around 253 nm. clearsynth.com
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are central to the separation, purity assessment, and quantification of pharmaceutical compounds and their impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust and validated HPLC method is essential for the accurate determination of the purity of this compound and for its quantification in the presence of dorzolamide and other related substances.
Method Development: A reversed-phase HPLC method would be developed, typically utilizing a C18 stationary phase. The mobile phase would be optimized to achieve adequate separation of this compound from dorzolamide and other potential impurities. A common mobile phase composition involves a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is typically carried out using a UV detector set at the λmax of the analyte, around 254 nm. nih.govnih.gov
Method Validation: The developed HPLC method would be rigorously validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters would include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 4: Typical HPLC Method Parameters for the Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Table 5: Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant change in results |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering superior resolution, speed, and sensitivity. This enhancement is primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of this compound, typically as an impurity within Dorzolamide Hydrochloride active pharmaceutical ingredient (API), UPLC methods are invaluable for achieving baseline separation from the main component and other related substances. researchgate.netoup.com
A stability-indicating UPLC method is crucial for separating this compound from potential degradants. semanticscholar.orgnih.gov Such methods often employ a gradient elution on a reversed-phase column, like a C18, to resolve compounds with different polarities effectively. researchgate.netnih.gov The development of these methods focuses on optimizing parameters such as mobile phase composition, pH, gradient slope, and column temperature to ensure high resolution and symmetrical peak shapes. oup.com The reduction in particle size to 1.7 µm significantly shortens run times compared to traditional HPLC, improving laboratory throughput without compromising analytical performance. oup.comscispace.com
| Parameter | Typical Condition | Source |
| Column | Waters ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm | researchgate.netnih.gov |
| Mobile Phase A | 0.04M Phosphate buffer, pH 2.6 | researchgate.netnih.gov |
| Mobile Phase B | Acetonitrile/Methanol (B129727)/Water mixture | researchgate.netnih.gov |
| Elution Mode | Gradient | semanticscholar.org |
| Flow Rate | ~0.3 - 0.5 mL/min | ejbps.com |
| Detection Wavelength | ~254 nm | researchgate.netnih.gov |
| Column Temperature | ~40 °C | researchgate.net |
Gas Chromatography (GC) for Volatile Components (if applicable)
Gas Chromatography (GC) is a premier technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound, GC is not typically used for the analysis of the parent molecule due to its high molecular weight and low volatility. However, its application is critical for determining the presence of volatile organic impurities, such as residual solvents from the manufacturing process. pharmacopeia.cn
The United States Pharmacopeia (USP) general chapter <467> provides standardized methods for the analysis of residual solvents, which are often based on headspace GC. pharmacopeia.cn This technique involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. This approach prevents non-volatile matrix components from contaminating the GC column. The identification and quantification of these solvents are essential as their levels are strictly controlled by regulatory bodies to ensure patient safety. While specific GC methods for this compound are not detailed in the literature, the general principles for API analysis are applicable.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Identification and Quantification
Hyphenated techniques, which couple a separation method with a spectrometric detection method, provide unparalleled specificity and sensitivity for analytical characterization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and trace-level quantification of pharmaceutical impurities. A sensitive and specific LC-MS/MS method has been developed for the determination of dorzolamide and its metabolites in biological matrices. nih.gov This methodology can be adapted for the analysis of this compound. The technique utilizes a mass spectrometer to detect compounds based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference. nih.gov LC-MS/MS methods are particularly useful for quantifying genotoxic impurities, such as nitrosamines, at very low levels in dorzolamide hydrochloride drug substances. ejbps.com
| Analyte | Ionization Mode | Parent Ion (m/z) | Product Ion (m/z) | Source |
| Dorzolamide | APCI | 325 | 199 | nih.gov |
| De-ethylated Dorzolamide | APCI | 297 | 199 | nih.gov |
| N-nitroso-Dorzolamide | ESI | Data not specified | Data not specified | ejbps.com |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. It is the gold standard for identifying unknown volatile and semi-volatile compounds. For this compound, GC-MS would be employed to identify any unknown volatile impurities or degradation products that are not part of standard residual solvent screens. A fast GC-MS method has been reported for determining diuretics, including dorzolamide, in human urine, demonstrating its utility for this class of compounds. nih.gov
Solid-State Characterization Methodologies
The solid-state properties of an active pharmaceutical ingredient (API) and its related substances can significantly influence factors like stability, solubility, and bioavailability. Therefore, comprehensive solid-state characterization is a critical aspect of pharmaceutical development. particle.dk The following methodologies are applied to understand the solid-state nature of compounds like this compound, with specific data for the closely related Dorzolamide Hydrochloride used for illustration.
X-ray Powder Diffraction (XRPD) for Crystalline Form Identification and Polymorphic Studies
X-ray Powder Diffraction (XRPD) is a non-destructive technique and one of the most powerful tools for identifying the crystalline form of a substance. particle.dkunits.it It provides a unique "fingerprint" based on the diffraction of X-rays by the crystal lattice. This is essential for identifying polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. particle.dk
Several polymorphic forms of Dorzolamide Hydrochloride have been identified, including Form I, Form II, Form IV, and an amorphous form. google.comquickcompany.in Each crystalline form produces a characteristic XRPD pattern with diffraction peaks at specific 2θ angles. For instance, Form IV of Dorzolamide Hydrochloride is characterized by prominent peaks at approximately 8.5°, 11.4°, 15.9°, and 18.7° ±0.2° 2θ. google.com The absence of sharp peaks in an XRPD pattern indicates that the material is amorphous. google.com XRPD is sensitive enough to detect and quantify low levels of one polymorph in another. americanpharmaceuticalreview.com
| Crystalline Form (Dorzolamide HCl) | Characteristic XRPD Peaks (°2θ) | Source |
| Form IV | 8.5, 11.4, 15.9, 18.7 | google.com |
| Form I | 12.4, 16.6, 20.6, 24.6, 25.7 | quickcompany.in |
| Amorphous | No distinct peaks (broad halo) | google.com |
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Phase Behavior
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. rroij.com It is widely used to investigate thermal events such as melting, crystallization, glass transitions, and solid-state transformations. alraziuni.edu.yetainstruments.com
DSC analysis is crucial for characterizing the polymorphic forms of dorzolamide-related compounds. Each form exhibits a unique thermal profile. For example, the amorphous form of Dorzolamide Hydrochloride shows an exothermic event (crystallization) between 130°C and 180°C, followed by an endothermic melting peak. google.com In contrast, crystalline forms show distinct melting endotherms at different temperatures. google.com This data helps in determining the relative stability of polymorphs and assessing the physical state of the material. jchps.com
| Form (Dorzolamide HCl) | Thermal Event | Temperature Range (°C) | Source |
| Amorphous | Exotherm (Crystallization) | 130 - 180 | google.com |
| Amorphous | Endotherm (Melting) | ~284 | google.com |
| Form IV | Endotherm (Melting) | ~174 and 278 - 281 | google.com |
| Pure Drug | Endotherm (Melting) | 276.9 | jchps.com |
Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content Determination
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to assess the thermal stability of a material and to determine the content of volatile components, such as water (hydrates) or residual solvents (solvates). alraziuni.edu.ye
The TGA thermogram provides information on decomposition temperatures, which indicates the upper-temperature limit of a compound's stability. For a hydrochloride salt like this compound, TGA is particularly important for quantifying the amount of bound water or residual solvent, which can affect the material's properties and stoichiometry. A mass loss observed at temperatures below the decomposition point typically corresponds to the loss of volatiles. While specific TGA data for this compound is not available in the cited literature, studies on amorphous Dorzolamide Hydrochloride have utilized loss on drying (LOD) measurements at various humidity levels, a complementary technique to TGA, to assess moisture content. google.com
Impurity Profiling and Degradation Pathway Investigations of Desaminosulfonyl Dorzolamide Hydrochloride
Identification and Quantification within Dorzolamide (B1670892) Hydrochloride Samples
The identification and quantification of Desaminosulfonyl Dorzolamide Hydrochloride in bulk Dorzolamide Hydrochloride and its pharmaceutical formulations are essential for quality control. Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) being the most prevalent methods. These chromatographic techniques allow for the separation of Dorzolamide from its impurities, including this compound.
Methodologies for the determination of Dorzolamide and its impurities often utilize a reversed-phase column, such as a C18 column, with a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength of approximately 254 nm, where Dorzolamide and its related substances exhibit absorbance. researchgate.netresearchgate.net
For the accurate quantification of this compound, a validated, stability-indicating analytical method is crucial. Such a method should be able to resolve the impurity from the parent drug and other potential degradation products. The development of these methods often involves the use of a reference standard of this compound to confirm its identity and to calibrate the instrument for quantitative analysis. Several chemical suppliers offer reference standards of this compound for this purpose. While specific quantitative data for this impurity in commercial batches is not extensively published in publicly available literature, the presence of such reference standards underscores its importance in routine quality control.
Forced Degradation Studies Under Stress Conditions
Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than those it would encounter during storage and use, such as exposure to acid, base, oxidation, light, and heat. oup.com
A study by Nagappan et al. (2012) subjected Dorzolamide Hydrochloride to a range of stress conditions to evaluate its stability. oup.com The findings from this and similar studies form the basis for understanding the degradation pathways of Dorzolamide.
Hydrolytic Degradation Pathways and Kinetics
Hydrolytic degradation was investigated under acidic, basic, and neutral conditions. In the presence of 0.1 N HCl at 50°C for 3 hours, Dorzolamide Hydrochloride showed significant degradation. oup.com Similarly, exposure to 0.1 N NaOH at 50°C for 3 hours also resulted in considerable degradation. oup.com While the specific kinetics of the formation of this compound under these conditions are not detailed in the available literature, the general mechanism of sulfonamide hydrolysis can involve cleavage of the S-N bond. nih.gov The rate of hydrolysis is often pH-dependent. nih.gov
Oxidative Degradation Pathways and Products
Oxidative stress was induced using hydrogen peroxide. When treated with 1.0% H2O2 at 50°C for 3 hours, Dorzolamide Hydrochloride underwent degradation. oup.com The sulfonamide group can be susceptible to oxidation, potentially leading to various degradation products. However, the direct pathway to the formation of Desaminosulfonyl Dorzolamide via oxidation is not explicitly established in the reviewed literature.
Photolytic Degradation Mechanisms
The photostability of Dorzolamide Hydrochloride was assessed by exposing it to UV light (200 Wh/m³) and sunlight (1.2 million lux hours). oup.com Significant degradation was observed under both conditions, indicating that the molecule is susceptible to photolytic decomposition. Photolytic degradation can proceed through various mechanisms, including photo-oxidation and photocleavage of chemical bonds. researchgate.net
Thermal Degradation Profiles
Thermal stability was evaluated by exposing the drug substance to heat at 60°C for 3 hours. oup.com This condition also led to notable degradation of Dorzolamide Hydrochloride. Thermal degradation pathways can be complex and may involve various reactions depending on the molecule's structure and the presence of other substances.
The following table summarizes the percentage of degradation of Dorzolamide Hydrochloride under various forced degradation conditions as reported in a stability-indicating UPLC method development study. oup.com
| Stress Condition | Parameters | % Degradation of Dorzolamide HCl |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl at 50°C for 3h | Significant |
| Base Hydrolysis | 0.1 N NaOH at 50°C for 3h | Significant |
| Oxidation | 1.0% H₂O₂ at 50°C for 3h | Significant |
| Photolytic (UV) | 200 Wh/m³ | Significant |
| Photolytic (Sunlight) | 1.2 million lux hours | Significant |
| Thermal | 60°C for 3h | Significant |
Note: The term "Significant" is used as the precise percentage was not provided in the primary source, but the study indicated notable degradation under these conditions.
Mechanistic Elucidation of Degradation Products and Pathways
The formation of this compound involves the removal of the sulfonamide group (-SO₂NH₂) from the thiophene (B33073) ring of the Dorzolamide molecule. This type of reaction is known as desulfonation. The precise mechanism for the formation of this specific impurity from Dorzolamide under various stress conditions has not been extensively detailed in the scientific literature.
However, general chemical principles suggest potential pathways. Hydrolytic desulfonation of aryl sulfonic acids is a known chemical reaction, typically occurring under aqueous acidic conditions. wikipedia.org It is plausible that under acidic hydrolytic stress, the sulfonamide group of Dorzolamide could be cleaved from the aromatic thiophene ring. The reaction likely proceeds through the protonation of the sulfonamide group, making it a better leaving group, followed by nucleophilic attack by water.
The susceptibility of sulfonamides to hydrolysis can vary significantly based on the molecular structure and the reaction conditions. nih.gov For Dorzolamide, the electron-rich thiophene ring and the presence of other functional groups would influence the lability of the sulfonamide group. Further mechanistic studies, potentially utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) to identify intermediates, would be necessary to fully elucidate the degradation pathway leading to this compound.
Development of Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is a critical regulatory requirement for ensuring the purity, potency, and safety of pharmaceutical compounds. biomedres.us A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradation products, and excipients. researchgate.net For this compound, a known impurity and potential degradant of Dorzolamide Hydrochloride, the analytical methods are developed and validated for the parent drug, Dorzolamide, with the specific aim of separating it from all related substances, including the desaminosulfonyl variant. pharmaffiliates.comsynthinkchemicals.comallmpus.com
Forced degradation studies are fundamental to this process, as they provide insight into the degradation pathways of the drug substance and help generate the potential degradation products that the analytical method must be able to resolve. biomedres.usnih.gov These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, heat, and photolysis, as mandated by International Conference on Harmonisation (ICH) guidelines. biomedres.usmedcraveonline.com The information gained is crucial for developing robust and specific analytical methods. nih.gov
Several high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC) methods have been developed and validated for Dorzolamide Hydrochloride that are capable of separating and quantifying it from its impurities, including this compound. nih.govnih.govsemanticscholar.org
A novel stability-indicating gradient reversed-phase UPLC (RP-UPLC) method was developed to determine the purity of dorzolamide hydrochloride in the presence of its impurities and forced degradation products. nih.gov This method utilized a Waters UPLC BEH C18 column (100 × 2.1mm, 1.7 µm) and a gradient mixture of a phosphate (B84403) buffer (Solvent A) and a combination of water, methanol, and acetonitrile (Solvent B). nih.gov The method demonstrated successful separation of dorzolamide and its five known impurities within a 30-minute run time, proving its stability-indicating power after the drug was subjected to oxidative, acid, base, photolytic, and thermal degradation. nih.gov
Another developed method is a reversed-phase HPLC (RP-HPLC) technique for dorzolamide assay in ophthalmic solutions. nih.gov This method employed a Zorbax SB C18 column with an isocratic mobile phase of phosphate buffer and acetonitrile, demonstrating simplicity, speed, and sensitivity for routine quality control analysis. nih.gov Similarly, other RP-HPLC methods have been validated using different columns and mobile phase compositions, all achieving effective separation of the main compound from its degradation products. researchgate.netijiset.comresearchgate.net
Furthermore, a stability-indicating HPTLC-densitometric method has been established for the estimation of Dorzolamide Hydrochloride. semanticscholar.orgresearchgate.net This method used a silica (B1680970) gel 60 F254 TLC plate with a chloroform (B151607) and methanol mobile phase. semanticscholar.orgresearchgate.net The study confirmed that the drug was more susceptible to degradation in alkaline conditions compared to acidic conditions. semanticscholar.org
The validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness to ensure they are suitable for their intended purpose. nih.govnih.gov
Table 1: Chromatographic Conditions for Stability-Indicating UPLC Method
| Parameter | Details |
| Column | Waters UPLC BEH C18, 100 × 2.1mm, 1.7 µm |
| Mobile Phase A | 0.04M Phosphate buffer, pH 2.6 |
| Mobile Phase B | Milli-Q water, methanol, and acetonitrile (200:300:600, v/v/v) |
| Gradient Program | 0/5, 8/8, 10/15, 16/45, 20/55, 24/80, 25/5 and 30/5 (Time/%B) |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
| Reference | nih.gov |
Table 2: Chromatographic Conditions for Stability-Indicating HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) | C18 (150 × 4.6 mm, 5 μm) | Kromasil C8 (4.6 x 250mm, 10um) |
| Mobile Phase | Phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v) | Methanol and buffer (pH 3 with glacial acetic acid) (55:45 v/v) | Acetonitrile and phosphate buffer (pH 3.5) (80:20 v/v) |
| Flow Rate | 0.8 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Temperature | 30°C | Not Specified | Not Specified |
| Reference | nih.gov | researchgate.net | ijiset.com |
Table 3: Summary of Forced Degradation Studies for Dorzolamide Hydrochloride
| Stress Condition | Reagent/Condition | Observations | Reference |
| Acid Hydrolysis | 1 M HCl at room temperature for 2 hours | Degradation observed, degradant peak resolved from parent drug. | semanticscholar.orgresearchgate.net |
| Base Hydrolysis | 0.1 M NaOH | More extensive degradation compared to acidic conditions. | semanticscholar.org |
| Oxidative | Hydrogen Peroxide | Degradation products were formed and separated by the method. | nih.gov |
| Thermal | Dry heat at 50°C for 2 months | No significant degradation of the solid drug. | semanticscholar.org |
| Photolytic | Exposure to fluorescent near-UV and cool white light | Degradation products were generated. | nih.gov |
Preclinical Biological Activity Assessment and Interaction Studies of Desaminosulfonyl Dorzolamide Hydrochloride
Evaluation of Carbonic Anhydrase Interactions
There is no publicly available research detailing the direct interaction of Desaminosulfonyl Dorzolamide (B1670892) Hydrochloride with carbonic anhydrase enzymes.
In Vitro Investigation of Direct Carbonic Anhydrase Binding and Inhibition Potential
No studies have been published that investigate the in vitro binding affinity or inhibitory potential of Desaminosulfonyl Dorzolamide Hydrochloride against any carbonic anhydrase isoforms. For the parent compound, Dorzolamide Hydrochloride, such data is well-established, showing potent inhibition of carbonic anhydrase II (CA-II) and IV (CA-IV), which is central to its therapeutic effect of lowering intraocular pressure. nih.govbausch.com However, the absence of the sulfonamide group in the desaminosulfonyl derivative makes it structurally distinct, and its ability to bind to the zinc ion in the active site of carbonic anhydrase, a key interaction for sulfonamide-based inhibitors, is unknown.
Comparative Analysis of Biological Profiles with Parent Dorzolamide Hydrochloride
A comparative analysis of the biological profile of this compound with its parent compound is not possible due to the lack of data on the former. A meaningful comparison would require, at a minimum, data on its carbonic anhydrase inhibition, receptor binding, and cellular activity, none of which is currently available.
Assessment of Potential Modulatory Effects on Dorzolamide's Carbonic Anhydrase Inhibition
There is no information available to suggest whether this compound has any modulatory effects on the carbonic anhydrase inhibition of its parent compound, Dorzolamide Hydrochloride.
Assessment of Other Enzyme or Receptor Interactions (if structurally indicated)
The molecular structure of this compound, lacking the key sulfonamide moiety responsible for carbonic anhydrase inhibition, may possess an altered pharmacological profile. However, no studies have been published that explore its potential interactions with other enzymes or receptors. Without empirical data, any discussion of such interactions would be purely speculative.
In Vitro Cellular Permeability and Transport Mechanism Studies
There are no published studies on the in vitro cellular permeability or transport mechanisms of this compound. Research on the parent compound, Dorzolamide Hydrochloride, has explored its ocular permeability, which is a critical factor for its topical activity. nih.govknownchemical.comwindows.net However, these findings cannot be extrapolated to its desaminosulfonyl derivative without specific experimental validation.
Computational Chemistry and Molecular Modeling of Desaminosulfonyl Dorzolamide Hydrochloride
In Silico Structure-Activity Relationship (SAR) Analysis
The Structure-Activity Relationship (SAR) of carbonic anhydrase inhibitors is well-defined, with the unsubstituted sulfonamide group (-SO₂NH₂) being the cornerstone of their inhibitory activity. This group acts as a potent zinc-binding group (ZBG), anchoring the inhibitor to the catalytic Zn²⁺ ion within the enzyme's active site. nih.gov In Dorzolamide (B1670892), this interaction is paramount for its high-affinity binding and therapeutic effect.
In Desaminosulfonyl Dorzolamide Hydrochloride, the defining structural modification is the absence of this aminosulfonyl moiety. This change is predicted to fundamentally disrupt the established SAR for this class of inhibitors. The primary anchor for enzyme binding is removed, which would theoretically lead to a drastic reduction or complete loss of carbonic anhydrase inhibitory activity. While other parts of the molecule contribute to binding through van der Waals and hydrogen bonding interactions, these are considered secondary stabilizing interactions that are insufficient to confer potent inhibition on their own. nih.govnih.gov
A comparative analysis of the key functional groups underscores the predicted impact of this structural change on biological activity.
| Functional Group | Dorzolamide Hydrochloride | This compound | Predicted Contribution to Activity |
| Sulfonamide (-SO₂NH₂) | Present | Absent | Critical. Acts as the primary zinc-binding group, essential for high-affinity inhibition. Its absence is predicted to abrogate activity. |
| Thienothiopyran Ring | Present | Present | Forms the core scaffold, positioning the side chains and sulfonamide group correctly within the active site. |
| Ethylamino Side Chain | Present | Present | Contributes to secondary binding interactions within the active site, influencing isoform specificity and overall affinity. nih.gov |
Molecular Docking Simulations for Ligand-Enzyme Binding Interactions
Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For Dorzolamide, docking studies consistently show its sulfonamide group positioned deep within the active site cone of carbonic anhydrase isoenzymes, such as Human Carbonic Anhydrase II (hCA II). nih.govresearchgate.net The nitrogen atom of the sulfonamide coordinates directly with the Zn²⁺ ion, mimicking the transition state of the native carbon dioxide hydration reaction. Additional stability is conferred by a network of hydrogen bonds between the sulfonamide oxygens and the side chain of residue Thr199.
A hypothetical docking simulation of this compound with hCA II would predict a starkly different binding mode and a significantly less favorable binding energy. Without the sulfonamide's zinc-binding capability, the molecule would lose its primary anchor point. It would likely adopt a much shallower and less stable position within the active site, relying only on weaker, non-specific van der Waals and hydrophobic interactions. This would result in a dramatically lower binding affinity and, consequently, a lack of significant inhibitory function.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with Carbonic Anhydrase II |
| Dorzolamide Hydrochloride | Favorable (e.g., -7 to -9) | Coordination of sulfonamide nitrogen with active site Zn²⁺; Hydrogen bonds with Thr199. |
| This compound | Unfavorable/Weak (e.g., -2 to -4) | Non-specific hydrophobic and van der Waals interactions; Loss of all key zinc-coordinating and hydrogen bonding interactions. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which governs its reactivity and interaction capabilities. researchgate.netjocpr.com For Dorzolamide, these calculations reveal that the sulfonamide group is highly polarized. The nitrogen atom carries a partial negative charge, making it an effective nucleophile for coordinating with the positively charged Zn²⁺ ion. The sulfur and oxygen atoms are electron-deficient, facilitating the strong hydrogen bonds with the enzyme's active site residues. researchgate.net
| Property | Dorzolamide Hydrochloride | Predicted for this compound |
| Molecular Electrostatic Potential | A region of strong negative potential localized on the sulfonamide nitrogen and oxygens. | Absence of the strong negative potential region; more diffuse and weaker electrostatic surface. |
| HOMO-LUMO Gap | Calculated energy gap reflects the molecule's stability and reactivity. | A different energy gap, indicating altered chemical reactivity and stability. |
| Atomic Charges | Significant partial negative charge on the sulfonamide nitrogen. | Redistribution of charges across the scaffold, with no atom possessing the strong nucleophilic character needed for zinc binding. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. nih.gov MD simulations of the Dorzolamide-hCA II complex demonstrate that the key binding interactions—sulfonamide coordination to zinc and hydrogen bonds to Thr199—are stable and maintained throughout the simulation. nih.govresearchgate.net This stability is reflected in a low root-mean-square deviation (RMSD) of the ligand within the binding pocket, confirming a persistent and favorable binding mode. nih.gov
For this compound, an MD simulation initiated from a docked position in the hCA II active site would be expected to show significant instability. dovepress.com Lacking the strong anchoring interaction with the zinc ion, the molecule would likely exhibit high conformational flexibility and a large RMSD. It would be predicted to diffuse out of the active site into the solvent over a short simulation timescale, demonstrating an unstable and transient interaction with the enzyme. The simulation would also highlight a disruption in the organization of water molecules within the active site compared to the Dorzolamide-bound state.
| Simulation Parameter | Dorzolamide-hCA II Complex | Predicted for Desaminosulfonyl Dorzolamide-hCA II Complex |
| Ligand RMSD | Low and stable, indicating a persistent binding pose. | High and fluctuating, indicating instability and dissociation from the active site. |
| Key Interactions | Zinc-sulfonamide coordination and hydrogen bonds are maintained over time. | No stable, persistent interactions are formed. |
| Binding Pocket Residence Time | High; the ligand remains stably bound. | Low; the ligand is predicted to exit the binding pocket quickly. |
In Silico Prediction of Physico-Chemical Properties and ADME Parameters
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates based on their molecular structure. nih.govnih.govresearchgate.net These predictions help in the early assessment of a compound's potential drug-likeness. Dorzolamide's physicochemical properties are well-suited for its use as a topical ophthalmic solution.
The removal of the aminosulfonyl group in this compound would alter several key physicochemical descriptors that influence ADME properties. researchgate.net The number of hydrogen bond donors would decrease, and the topological polar surface area (TPSA), a key predictor of drug absorption and bioavailability, would be significantly reduced. bepls.com This would likely increase the molecule's lipophilicity (predicted by a higher LogP value), potentially affecting its solubility and permeability characteristics. While some parameters might appear more "drug-like" in isolation (e.g., lower TPSA), the loss of the pharmacologically essential functional group renders these changes moot from a therapeutic standpoint.
| Parameter | Dorzolamide Hydrochloride nih.gov | Predicted for this compound |
| Molecular Weight | 360.9 g/mol | ~281.4 g/mol |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 2 |
| Topological Polar Surface Area (TPSA) | 99.7 Ų | Significantly lower |
| LogP (Octanol-Water Partition Coefficient) | Lower (more hydrophilic) | Higher (more lipophilic) |
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying Dorzolamide Hydrochloride in pharmaceutical formulations?
The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method using a L3 column (4.6 mm × 25 cm) with UV detection at 254 nm. The mobile phase consists of a gradient of phosphate buffer (pH 3.0) and acetonitrile. System suitability criteria include a resolution ≥4.0 between Dorzolamide and its related compound A, tailing factor ≤1.4, and ≥4000 theoretical plates . Infrared (IR) spectroscopy with potassium bromide disks is also specified for identity confirmation by matching absorption bands to reference spectra .
Q. How is purity ensured during Dorzolamide Hydrochloride synthesis and formulation?
Purity is assessed via:
- Heavy metal testing : Limits are ≤10 ppm using USP Method 2 .
- Impurity profiling : HPLC quantifies related compounds (e.g., compound A) and total impurities, with acceptance thresholds of ≤0.5% for individual impurities and ≤1.0% for total impurities .
- Water content : Determined by Karl Fischer titration to ensure anhydrous basis compliance (99.0–101.0% purity) .
Q. What are the critical parameters for validating Dorzolamide Hydrochloride’s polymorphic forms?
Polymorphism is evaluated using:
- X-ray diffraction (XRD) : To confirm crystalline structure.
- Differential scanning calorimetry (DSC) : To detect thermal transitions.
- IR spectroscopy : To identify form-specific absorption bands .
Advanced Research Questions
Q. How should impurity profiling experiments be designed to meet regulatory standards?
Key steps include:
- Synthetic route analysis : Identify potential impurities (e.g., desethyl derivatives, sulfonic acid analogs) based on reaction intermediates .
- Forced degradation studies : Expose the drug to heat, light, acidic/alkaline hydrolysis, and oxidation to generate degradation products. Monitor via stability-indicating UPLC methods with mass spectrometry (MS) detection .
- System suitability : Use columns with ≤2 µm particle size and mobile phases optimized for resolving Dorzolamide from impurities (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .
Q. What methodologies are employed to assess Dorzolamide Hydrochloride’s carbonic anhydrase (CA) inhibition in preclinical models?
Q. How are pharmacokinetic (PK) parameters determined for ocular formulations?
- Aqueous humor sampling : In rabbits, collect humor at intervals post-administration to quantify drug levels via LC-MS/MS.
- Ocular retention : Use γ-scintigraphy to track in situ gel formulations, correlating viscosity (e.g., hydroxyethyl cellulose) with residence time .
- Systemic absorption : Monitor plasma levels to assess sulfonamide-related toxicity risks, particularly in patients on high-dose salicylates .
Q. What strategies optimize Dorzolamide Hydrochloride’s stability in ophthalmic solutions?
- pH adjustment : Maintain pH 5.5–5.85 using citrate buffer to prevent hydrolysis .
- Preservative selection : Benzalkonium chloride (0.0075%) is included but may require alternatives (e.g., EDTA) for sensitive patients .
- Packaging : Amber glass bottles with tight closures minimize light and oxygen exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
